molecular formula C16H17ClN2O3S B2899539 N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 1210868-99-7

N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No. B2899539
CAS RN: 1210868-99-7
M. Wt: 352.83
InChI Key: MTGPCWDUEJKCOJ-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide, also known as CMPO, is a chemical compound that has gained significant attention in the field of scientific research. CMPO is a chelating agent that is used for the extraction and separation of actinides and lanthanides from nuclear waste.

Mechanism of Action

N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide forms a complex with actinides and lanthanides by chelation. The complex is then extracted from the aqueous phase into an organic solvent, where it can be further processed.
Biochemical and Physiological Effects:
N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is not known to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is its high selectivity for actinides and lanthanides. It is also relatively easy to synthesize and is stable under a wide range of conditions. However, N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is expensive and can be difficult to handle due to its toxicity and corrosiveness.

Future Directions

There are several future directions for the use of N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide in scientific research. One area of interest is the development of new extraction methods for the separation of actinides and lanthanides. Another area of interest is the use of N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide in the production of medical isotopes, particularly for cancer treatment. Additionally, there is potential for the use of N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide in the development of new nuclear fuels and in the cleanup of contaminated sites.

Synthesis Methods

The synthesis of N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide involves the reaction of 3-chloro-4-methoxyaniline with 2-bromo-1-(thiophen-2-yl)propan-1-one to form N-(3-chloro-4-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide. This intermediate is then reacted with oxalyl chloride to form N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide.

Scientific Research Applications

N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is primarily used for the separation and extraction of actinides and lanthanides from nuclear waste. It is used in the PUREX (Plutonium Uranium Redox Extraction) process, which is the most widely used method for the reprocessing of spent nuclear fuel. N1-(3-chloro-4-methoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is also used in the development of new nuclear fuels and in the production of medical isotopes.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-10(8-12-4-3-7-23-12)18-15(20)16(21)19-11-5-6-14(22-2)13(17)9-11/h3-7,9-10H,8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGPCWDUEJKCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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